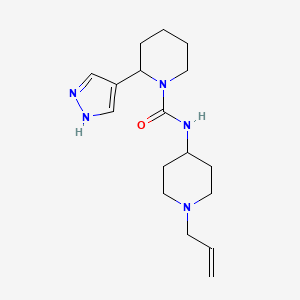![molecular formula C16H24N2O B7643244 2-Amino-1-[2-(4-propan-2-ylphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7643244.png)
2-Amino-1-[2-(4-propan-2-ylphenyl)pyrrolidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-[2-(4-propan-2-ylphenyl)pyrrolidin-1-yl]propan-1-one, also known as alpha-PVP or flakka, is a synthetic cathinone that has gained notoriety in recent years due to its potential for abuse and harmful effects on users. Despite its negative reputation, alpha-PVP has also been studied for its potential applications in scientific research.
Mécanisme D'action
Alpha-PVP acts as a reuptake inhibitor of dopamine and norepinephrine, meaning that it blocks the reabsorption of these neurotransmitters in the brain. This leads to an increase in their concentration in the synaptic cleft, which can result in feelings of euphoria and increased energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-1-[2-(4-propan-2-ylphenyl)pyrrolidin-1-yl]propan-1-one can be both positive and negative. On the positive side, it has been shown to increase wakefulness and alertness, as well as improve mood and cognitive function. However, it can also lead to negative effects such as anxiety, paranoia, and hallucinations. Prolonged use can also lead to addiction and other long-term health consequences.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Amino-1-[2-(4-propan-2-ylphenyl)pyrrolidin-1-yl]propan-1-one in lab experiments is its ability to selectively target the dopamine and norepinephrine systems in the brain. This could be useful for studying the effects of these neurotransmitters on behavior and cognition. However, the potential for abuse and harmful side effects means that caution must be taken when using this compound in lab experiments.
Orientations Futures
There are several potential future directions for research on 2-Amino-1-[2-(4-propan-2-ylphenyl)pyrrolidin-1-yl]propan-1-one. One area of interest is its potential as a treatment for certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD). Another area of research could focus on developing safer and more effective synthetic cathinones that could be used in scientific research. Additionally, more research is needed to fully understand the long-term effects of this compound on the brain and body.
Conclusion
In conclusion, this compound is a synthetic cathinone that has been studied for its potential applications in scientific research. While it has been shown to have effects on the dopamine and norepinephrine systems in the brain, caution must be taken when using it due to its potential for abuse and harmful side effects. Further research is needed to fully understand the potential benefits and risks of this compound, as well as to develop safer and more effective synthetic cathinones for use in scientific research.
Méthodes De Synthèse
The synthesis of 2-Amino-1-[2-(4-propan-2-ylphenyl)pyrrolidin-1-yl]propan-1-one involves the reaction of prolintane with pyrrolidine and then with isobutyryl chloride. This process yields this compound as a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Alpha-PVP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have effects on the dopamine and norepinephrine systems in the brain, which could have implications for the treatment of certain neurological disorders.
Propriétés
IUPAC Name |
2-amino-1-[2-(4-propan-2-ylphenyl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-11(2)13-6-8-14(9-7-13)15-5-4-10-18(15)16(19)12(3)17/h6-9,11-12,15H,4-5,10,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABHOCUJCIAKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CCCN2C(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazin-3-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643181.png)
![N-[2-(1,5-dimethylpyrazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643187.png)
![N-(2-methyloxolan-3-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7643200.png)
![2-Amino-1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B7643208.png)

![N-[1-(2,3-difluorophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643239.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7643257.png)

![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B7643271.png)
![N-[3-(3-methyl-1,2,4-triazol-4-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643275.png)
![1-ethyl-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7643283.png)
![2-Tert-butyl-5-methyl-4-[(7-methyl-2-oxochromen-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643287.png)